2-Methyl-5-nitro-1H-indole

Overview

Description

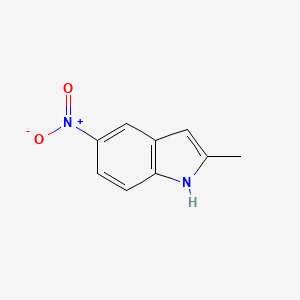

2-Methyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by a methyl group at the second position and a nitro group at the fifth position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitro-1H-indole typically involves the nitration of 2-methylindole. One common method is the reaction of 2-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitro-1H-indole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Halogenating agents like bromine, chlorinating agents like thionyl chloride.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

Reduction: 2-Methyl-5-amino-1H-indole.

Substitution: 2-Methyl-5-halo-1H-indole.

Oxidation: 2-Carboxy-5-nitro-1H-indole.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of 2-methyl-5-nitro-1H-indole exhibit notable antibacterial properties. A study highlighted its potential as a hybrid antibacterial agent when combined with other moieties to enhance efficacy against resistant strains of bacteria such as Helicobacter pylori and Klebsiella pneumoniae. The compound's structure allows it to act as an inhibitor of bacterial efflux pumps, which are often responsible for antibiotic resistance .

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | H. pylori | 32 |

| Compound B | K. pneumoniae | 27 |

Antifungal Properties

The antifungal activity of this compound has also been investigated. Certain derivatives have shown effectiveness against specific fungal strains, indicating their potential use in treating fungal infections. For instance, indole-imidazole derivatives have been reported to possess strong antifungal properties against Candida albicans and other pathogenic fungi .

Anticancer Applications

The anticancer potential of this compound is particularly noteworthy. Various studies have explored its cytotoxic effects on different cancer cell lines. For example, one study revealed that certain derivatives induced cell cycle arrest and apoptosis in cancer cells by accumulating reactive oxygen species and disrupting mitochondrial membrane potential .

Table 2: Cytotoxic Effects of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | IGROV1 | 10 |

| Compound D | MCF-7 | 15 |

| Compound E | A549 | 12 |

Mechanistic Insights

The mechanism of action for the anticancer effects of this compound derivatives has been studied extensively. The compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in tumor cells . Additionally, structure-activity relationship (SAR) studies indicate that modifications at the indole ring significantly influence biological activity.

Synthesis and Structural Characterization

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. This approach allows for the efficient production of the compound and its derivatives, facilitating further research into their applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-Methyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

5-Nitro-1H-indole: Lacks the methyl group, affecting its physical properties and reactivity.

2-Methyl-3-nitro-1H-indole: Nitro group at a different position, leading to different reactivity and biological effects.

Uniqueness: 2-Methyl-5-nitro-1H-indole is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Methyl-5-nitro-1H-indole is a compound belonging to the indole family, which is notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes a methyl group at the 2-position and a nitro group at the 5-position of the indole ring, which contributes to its unique biological properties.

Target Proteins : The primary biological targets of this compound include:

- Protein Kinase C Theta (PKCθ) : Involved in T-cell activation and immune response.

- Tubulin : A structural protein that forms microtubules, essential for cell division.

- Protease-Activated Receptor-1 (PAR-1) : Plays a role in various physiological processes including inflammation.

- Cytosolic Phospholipase A2α : Involved in the inflammatory response.

- Cyclooxygenase (COX) : Key enzyme in the biosynthesis of prostaglandins.

Mode of Action : The compound acts primarily as an inhibitor for these proteins, modulating cell signaling pathways and inflammatory responses. For instance, its inhibition of COX suggests potential anti-inflammatory effects, while its interaction with PKCθ may influence immune responses.

Cellular Effects

Research indicates that this compound can affect various cellular processes:

- Cell Signaling Pathways : It modulates signaling pathways involved in inflammation and pain perception.

- Gene Expression : Alters the expression of genes related to inflammatory responses.

- Cellular Metabolism : Influences metabolic pathways by interacting with key enzymes .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. This activity is likely due to their ability to disrupt cellular functions in microbial organisms .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

In vitro evaluations have indicated that this compound can inhibit tumor cell growth and has shown promise as a lead compound for developing new anticancer agents .

Molecular Docking Studies

Molecular docking studies suggest that this compound binds effectively to target proteins, indicating its potential as a therapeutic agent. For example, interactions with cysteine residues in proteins have been observed, which may contribute to its biological activity .

Q & A

Basic Research Questions

Q. How can the indole core structure of 2-Methyl-5-nitro-1H-indole be confirmed experimentally?

- Methodological Answer: Use Kovac’s reagent to detect the indole moiety. Add 10–20 µL of the reagent to a sample; a rapid red color change confirms indole formation via reaction with the pyrrole ring . For further structural validation, combine with 1H/13C NMR to analyze aromatic protons and substituent positions.

Q. What are standard synthetic routes for preparing nitro-substituted indoles like this compound?

- Methodological Answer: Nitration can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor regioselectivity via TLC, and purify via column chromatography (e.g., 70:30 ethyl acetate/hexane) . For derivatives, employ condensation reactions (e.g., refluxing with acetic acid and sodium acetate for 3–5 hours) .

Q. What safety precautions are critical when handling nitro-containing indoles?

- Methodological Answer: Nitro groups are potentially explosive. Store at 2–8°C in inert atmospheres, avoid grinding, and use blast shields during high-temperature reactions . Conduct hazard assessments using tools like CHEMSS to identify incompatible reagents.

Advanced Research Questions

Q. How can regioselective nitration of indole derivatives be optimized to target the 5-position?

- Methodological Answer: Use directed ortho-metallation or protecting group strategies (e.g., acetylating the indole nitrogen) to direct nitration. Validate regiochemistry via X-ray crystallography (SHELXTL refinement) and compare with computational models (DFT) .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

- Methodological Answer: Perform single-crystal X-ray diffraction (296 K, Mo-Kα radiation). Solve structures using SHELXTL for refinement, ensuring data-to-parameter ratios >12.0 and R-factors <0.05. Address twinning or disorder with PLATON symmetry checks .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry)?

- Methodological Answer: Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For mass discrepancies, employ high-resolution MS (FAB-HRMS) and compare with theoretical isotopic patterns. Re-examine synthetic steps for byproducts .

Q. What methodologies assess the thermal stability of this compound?

- Methodological Answer: Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Complement with DSC to identify exothermic decomposition events. Correlate with computational stability predictions (e.g., Gaussian -based kinetics) .

Q. How can purification challenges (e.g., low yields or impurities) be addressed in nitro-indole synthesis?

- Methodological Answer: Optimize flash chromatography gradients (e.g., DCM/MeOH) or use recrystallization from DMF/acetic acid mixtures. For persistent impurities, employ preparative HPLC with C18 columns and 0.1% TFA modifiers .

Q. How do substituents (methyl, nitro) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing nitro group deactivates the indole ring, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura with Buchwald-Hartwig ligands). Compare reaction rates with Hammett plots using substituent σ values .

Q. What strategies evaluate the biological activity of this compound derivatives?

Properties

IUPAC Name |

2-methyl-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJGRXQMAHESOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299658 | |

| Record name | 2-Methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7570-47-0 | |

| Record name | 2-Methyl-5-nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7570-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131898 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7570-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.